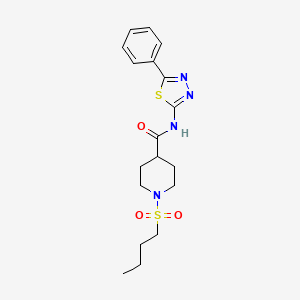

1-(butylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, indicating a methodological framework applicable to our compound of interest. In a study, optimum conditions were identified for synthesizing derivatives with significant yields, indicating a structured approach to creating these compounds under controlled conditions (Wu Qi, 2014).

Molecular Structure Analysis

Molecular structures of related compounds have been elucidated using techniques such as 1H NMR, 13C NMR, and IR spectroscopy. These methods help in determining the structural configurations and conformational stability, which are essential for understanding the chemical behavior of the compounds, as seen in various studies (H. Khalid et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving these compounds typically include reactions with different electrophiles and nucleophiles, showcasing their reactivity patterns. For instance, reactions leading to antibacterial activities have been explored, demonstrating the compounds' utility in creating biologically active substances (A. Foroumadi et al., 2005).

Scientific Research Applications

Sulfonyl Functionality in Drug Design

Sulfonyl groups are pivotal in medicinal chemistry, particularly in the design of sulfonamide drugs. Sulfonamides have a broad range of clinical uses, from antimicrobials to anticancer agents. Their mechanism often involves the inhibition of enzymes essential for the pathogen's survival or the modulation of human enzymes for therapeutic effects. For instance, sulfonamide inhibitors targeting carbonic anhydrase have shown promise in glaucoma treatment and cancer therapy due to their ability to modulate pH and inhibit tumor growth (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Piperidinecarboxamide Motif in Pharmacology

Piperidinecarboxamide is another crucial motif, often found in central nervous system (CNS) drugs. This functionality is involved in binding to receptors or enzymes, influencing their activity to achieve therapeutic effects. The versatility of the piperidine ring allows for a broad spectrum of activity, ranging from analgesic to antipsychotic effects, depending on the substitution pattern on the ring and the overall molecular context (Saganuwan, 2017).

Future Directions

properties

IUPAC Name |

1-butylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S2/c1-2-3-13-27(24,25)22-11-9-14(10-12-22)16(23)19-18-21-20-17(26-18)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAPOSJXFWDFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)